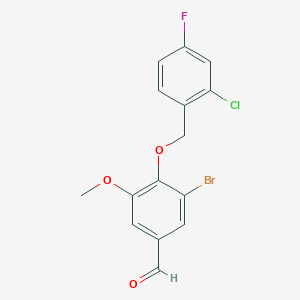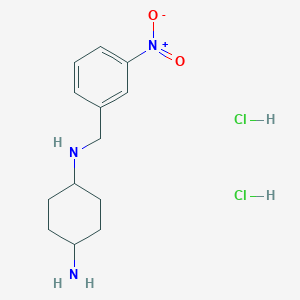
(1R*,4R*)-N1-(3-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R*,4R*)-N1-(3-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride, also known as NBDC, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the histone lysine demethylase KDM2A, which plays a key role in the epigenetic regulation of gene expression.
Scientific Research Applications
Catalytic Applications
Nickel(II)-diamine complexes, including those with cyclohexane-1,2-diamine backbones, have been shown to catalyze Michael addition reactions with high enantioselectivities. These complexes facilitate reactions by serving as chiral ligands and bases for substrate enolization, highlighting their utility in asymmetric synthesis and catalysis (Evans et al., 2007).
Material Science
Cyclohexane-1,2-diamine derivatives have been used in the synthesis of polyimides and polyamides with specific physical properties, such as solubility in organic solvents, thermal stability, and mechanical strength. These materials find applications in the production of films, fibers, and plastics with advanced features (Yang et al., 2004).
Organic Synthesis
Cyclohexane-1,2-diamine derivatives are precursors in the synthesis of Schiff bases and their metal complexes, which can be used as ligands for metal complexation. These complexes have potential applications in homogeneous asymmetric catalysis of various reactions, offering a pathway to synthesize chiral molecules (Karamé et al., 2003).
Chemical Synthesis and Characterization
Compounds related to "(1R*,4R*)-N1-(3-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride" have been synthesized and characterized, providing insights into their structural and electronic properties. Such studies are fundamental in understanding the behavior of these compounds in various chemical environments and their potential applications in more complex chemical syntheses (Guillaume et al., 2017).
properties
IUPAC Name |
4-N-[(3-nitrophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.2ClH/c14-11-4-6-12(7-5-11)15-9-10-2-1-3-13(8-10)16(17)18;;/h1-3,8,11-12,15H,4-7,9,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYGRQJTQNVJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC(=CC=C2)[N+](=O)[O-].Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,4R*)-N1-(3-Nitrobenzyl)cyclohexane-1,4-diamine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

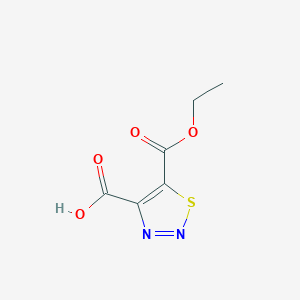
![(3E)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2554489.png)
![methyl 5-chloro-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2554490.png)

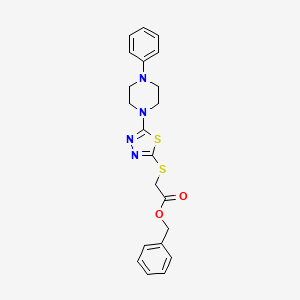
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2554496.png)
![Methyl 5-(3-fluorophenyl)-7-methyl-2-(methylsulfanyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2554497.png)

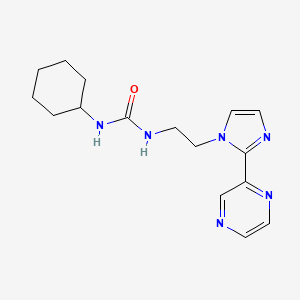
![(3aR,6aS)-5-benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2554503.png)
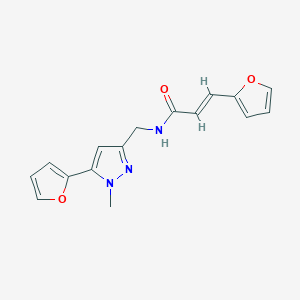
![2-Chloro-1-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-7-azaspiro[3.4]octan-7-yl]ethanone](/img/structure/B2554507.png)
![2-((4-fluorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2554508.png)
